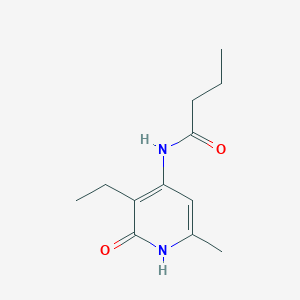
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide is a synthetic organic compound belonging to the class of pyridones. This compound is characterized by its unique structure, which includes a pyridone ring substituted with ethyl, methyl, and butanamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted pyridone with butanoyl chloride to form the butanamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl group in the pyridone ring to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
- N-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)butanamide
- N-(4-Phenyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)butanamide
Comparison: N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide is unique due to the presence of the ethyl group at the 3-position of the pyridone ring. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
属性
CAS 编号 |
88061-29-4 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
N-(3-ethyl-6-methyl-2-oxo-1H-pyridin-4-yl)butanamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-6-11(15)14-10-7-8(3)13-12(16)9(10)5-2/h7H,4-6H2,1-3H3,(H2,13,14,15,16) |
InChI 键 |
DVIGRFMZKMSUKV-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=C(C(=O)NC(=C1)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


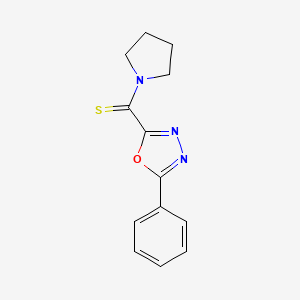
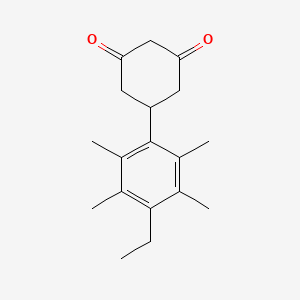
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
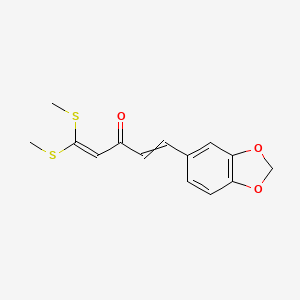
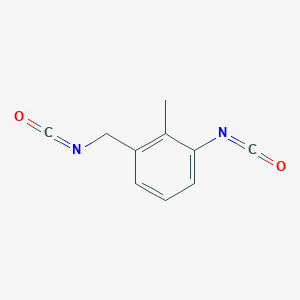
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
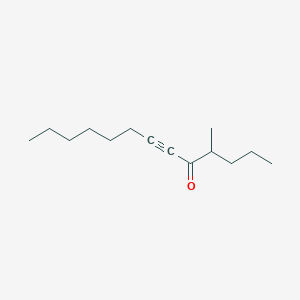
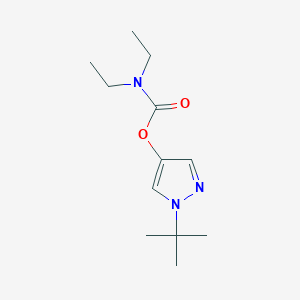
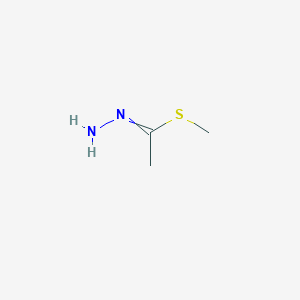
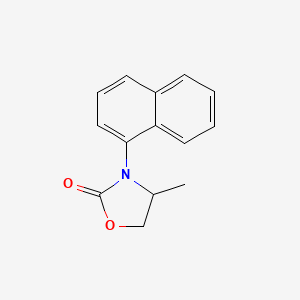
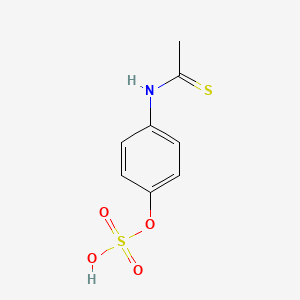
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

